2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide
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Overview
Description
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine base substituted with a sulfanylacetamide group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine base is alkylated at the 7-position with 2-methylprop-2-enyl bromide under basic conditions.
Oxidation: The resulting intermediate is then oxidized to introduce the dioxopurin moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the dioxopurin moiety, potentially converting it to dihydropurine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropurine Derivatives: From reduction reactions.
Substituted Purines: From nucleophilic substitution reactions.
Scientific Research Applications
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism.
Medicine: Investigated for its potential anti-cancer and anti-viral properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with enzymes involved in purine metabolism It can inhibit key enzymes, thereby disrupting the synthesis of nucleotides and affecting cell proliferation The molecular targets include enzymes like xanthine oxidase and adenosine deaminase
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.
6-Mercaptopurine: An anti-cancer drug that also targets purine metabolism.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.
Uniqueness
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other purine derivatives. Its sulfanylacetamide group provides additional sites for chemical modification, making it a versatile compound for drug development and other applications.
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-7(2)5-18-9-10(15-12(18)22-6-8(14)19)16(3)13(21)17(4)11(9)20/h1,5-6H2,2-4H3,(H2,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTPEDAZWVBNDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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